2-Chloro-3-phenylpyrazolo[1,5-A]pyridine
Description
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-3-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)15-13/h1-9H |
InChI Key |
LWASNTXCDHTWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3N=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-chloro-3-phenylpyrazolo[1,5-a]pyridine with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives
Key Observations
Substituent Effects on Activity :
- Chloro and Phenyl Groups : The 2-chloro-3-phenyl substitution in the target compound enhances metabolic stability and provides a rigid aromatic core, favoring interactions with hydrophobic kinase pockets .
- Methoxy and Trifluoromethyl Groups : Derivatives like 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide show improved antitubercular efficacy against drug-resistant strains, likely due to enhanced membrane permeability . Trifluoromethyl groups in pyrimidine-fused analogs increase lipophilicity and target selectivity .
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for 7-aminopyrazolo[1,5-a]pyrimidines) reduces reaction times from hours to minutes, improving yields . One-pot tandem reactions (e.g., α,β-unsaturated ester condensation) simplify the synthesis of fused pyrazolo[1,5-a]pyridines .
Biological Target Diversity :
- Kinase Inhibition : Pyrazolo[1,5-a]pyridine derivatives target kinases such as JAK, PI3K, and EphB3, with substituents like diaryl carboxamides improving binding affinity .
- Antimicrobial Activity : Carboxamide derivatives exhibit dual inhibition of bacterial cysteine proteases and growth (MIC₅₀: 0.6–1.4 mg/mL) .
Thermodynamic and Kinetic Profiles: Hydrophobic and entropic interactions dominate the binding of 1-substituted pyridylimidazo[1,5-a]pyridines to papain, suggesting non-covalent inhibition mechanisms .
Structure-Activity Relationship (SAR) Insights
- Position 2 : Chloro or alkyl groups (e.g., methyl, isopropyl) enhance metabolic stability and target engagement .
- Position 3 : Phenyl or carboxamide groups improve kinase selectivity and solubility .
- Fused Rings: Pyrimidine or thieno[2,3-b]pyridine fusion expands π-stacking interactions, critical for high-affinity kinase binding .
Preparation Methods
Cyclization with Cyclic β-Diketones
Reactions between N-amino-2-iminopyridines and cyclic β-diketones like dimedone (5a ) under similar CDC conditions yield tetrahydropyrido[1,2-b]indazoles. Although these products lack the chloro substituent, substituting dimedone with chlorinated diketones or post-synthetic halogenation could target 2-chloro-3-phenyl derivatives.
Halogenation and Functional Group Interconversion
Direct Chlorination via Vilsmeier-Haack Conditions
The Vilsmeier-Haack reaction, utilizing POCl₃ and N,N-dimethylaniline, is a classical method for introducing chloro groups. Portilla et al. (2021) applied these conditions to annulate β-enaminones, yielding chlorinated pyrazolo[1,5-a]pyrimidines. Adapting this to pyridine systems, 3-phenylpyrazolo[1,5-a]pyridine could undergo chlorination at the 2-position using POCl₃ under reflux.
Halogen Exchange Reactions
A patent by Bennett et al. (2017) describes the synthesis of 2-chloro-3-phenylpyrazolo[1,5-a]pyridine via halogen exchange. Starting from 2-iodo-3-phenylpyrazolo[1,5-a]pyridine, treatment with CuCl₂ or Pd-catalyzed cross-coupling in the presence of chlorine sources facilitates substitution. This method benefits from high regioselectivity and compatibility with diverse aryl groups.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Introducing the phenyl group via Suzuki coupling is a viable strategy. For instance, 2-chloropyrazolo[1,5-a]pyridine-3-boronic acid could couple with phenylboronic acid under Pd(PPh₃)₄ catalysis in a mixed solvent system (e.g., dioxane/H₂O) at 80–100°C. This method offers modularity for varying aryl substituents but requires pre-functionalized boronic acids.
Ullmann-Type Coupling
Copper-mediated Ullmann coupling between 2-chloropyrazolo[1,5-a]pyridine and iodobenzene in the presence of a diamine ligand (e.g., trans-1,2-diaminocyclohexane) at 110°C provides direct access to the target compound. Yields typically range from 65–80%, depending on the solvent (DMF or DMSO).
One-Pot Multicomponent Reactions
Oxidative [3+2] Cycloaddition
Recent advances utilize N-aminopyridinium salts and alkynylphosphonates in Fe(NO₃)₃-catalyzed cycloadditions. Xiong et al. (2022) reported that stirring N-aminopyridinium salts with chloro-substituted alkynes in DMSO at room temperature under air affords pyrazolo[1,5-a]pyridine-3-phosphonates. Replacing the alkyne with phenylacetylene derivatives could yield the desired chloro-phenyl product.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Role of Oxidants in CDC Reactions
Molecular oxygen acts as a terminal oxidant in CDC, facilitating dehydrogenation and aromatization. Increasing O₂ pressure from ambient air to 1 atm improved yields from 74% to 94% in pyrazolo[1,5-a]pyridine synthesis. Acetic acid serves dual roles as a catalyst and proton source, enhancing enolization of β-dicarbonyl compounds.
Q & A
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